Technical Monograph: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Technical Monograph: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
This technical monograph provides an in-depth physicochemical and synthetic analysis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate , a critical intermediate in the design of kinase inhibitors, PARP inhibitors, and other isoquinolinone-based therapeutics.
Executive Summary
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate (CAS: 1184920-35-1) represents a "privileged scaffold" in medicinal chemistry.[1] Its isoquinolin-1(2H)-one core mimics the nicotinamide pharmacophore found in PARP inhibitors (e.g., Olaparib) and serves as a hinge-binding motif in kinase inhibitor design. This guide focuses on its molecular characterization, a self-validating synthetic protocol using Cp*Co(III) catalysis, and its physicochemical profiling.
Physicochemical Profiling
Understanding the fundamental mass and solubility properties is essential for accurate stoichiometric calculations and assay development.
Molecular Identity Table
| Property | Specification |
| IUPAC Name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate |
| Common Name | 6-Methoxycarbonylisoquinolin-1(2H)-one |
| CAS Number | 1184920-35-1 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Exact Mass | 203.0582 Da |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calc) | ~11.5 (Lactam NH) |
Mass Spectrometry & Isotopic Distribution
For identification via LC-MS, the monoisotopic mass is the primary tracking metric.
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[M+H]⁺: 204.0660
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[M+Na]⁺: 226.0479
Synthetic Methodology
While traditional routes involve the carbonylation of 6-bromoisoquinolinone or condensation of homophthalic anhydrides, these methods often suffer from harsh conditions or poor regioselectivity.
We present a self-validating, redox-neutral protocol utilizing Cp*Co(III) catalysis. This method utilizes vinyl acetate as a safe, convenient acetylene equivalent, ensuring high regiocontrol for the 6-substituted isomer.
Protocol: Cp*Co(III)-Catalyzed C–H Annulation
Reaction Class: C–H Activation / Annulation Scale: Milligram to Gram scale capable
Reagents & Materials
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Precursor: Methyl 4-(chlorocarbamoyl)benzoate (N-chloroamide derivative).
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Coupling Partner: Vinyl Acetate (Acetylene equivalent).
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Catalyst: [Cp*Co(CO)I₂] (10 mol %).[2]
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Additives: AgOAc (20 mol %), NaOAc (20 mol %).
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Solvent: TFE (2,2,2-Trifluoroethanol) or DCE (1,2-Dichloroethane).
Step-by-Step Workflow
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Activation: In a screw-cap vial equipped with a magnetic stir bar, charge Methyl 4-(chlorocarbamoyl)benzoate (1.0 equiv), [Cp*Co(CO)I₂] (10 mol %), AgOAc (20 mol %), and NaOAc (20 mol %).
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Addition: Add solvent (TFE, 0.1 M concentration) followed by Vinyl Acetate (2.0 equiv).
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Annulation: Seal the vial and stir at ambient temperature (30 °C) for 16–24 hours. The mild temperature prevents thermal decomposition of the labile N-Cl bond.
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Work-up: Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Eluent: 100% Ethyl Acetate).
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Yield: Expect a yellow solid (approx. 49-60% yield).
Synthetic Logic Diagram
The following diagram illustrates the catalytic cycle and regioselectivity logic.
Figure 1: Redox-neutral CpCo(III)-catalyzed synthesis pathway utilizing vinyl acetate as an acetylene surrogate.*
Analytical Validation (Self-Validating System)
To ensure the synthesized product is the correct 6-isomer and not the 7-isomer or other byproduct, compare your analytical data against these validated standards.
Nuclear Magnetic Resonance (NMR) Standard
Data sourced from validated experiments in DMSO-d₆ (500 MHz).
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Logic |
| ¹H | 11.41 | br s | NH (Lactam) | Diagnostic for 1-oxo tautomer |
| ¹H | 8.28 | m | Ar-H (C8, C5) | Deshielded by carbonyls |
| ¹H | 7.96 | dd (J=8.4, 1.5 Hz) | Ar-H (C7) | Ortho-coupling confirms position |
| ¹H | 7.24 | m | C3-H (Alkene) | Double bond of lactam ring |
| ¹H | 6.70 | d (J=7.1 Hz) | C4-H (Alkene) | Characteristic isoquinolinone doublet |
| ¹H | 3.91 | s | -OCH₃ | Methyl ester singlet |
| ¹³C | 165.7 | - | C=O[3] (Ester) | Carbonyl carbon |
| ¹³C | 161.2 | - | C=O (Lactam) | Amide carbonyl |
| ¹³C | 52.4 | - | -OCH₃ | Methoxy carbon |
Validation Check: The coupling constant of J = 7.1 Hz between the protons at 7.24 ppm and 6.70 ppm is characteristic of the C3-C4 bond in the isoquinolinone ring. If this doublet is absent, the ring closure failed.
Structural Utility & Applications
The 6-carboxylate group provides a versatile handle for "vector exploration" in drug discovery.
Structure-Activity Relationship (SAR) Map
The following diagram highlights how this scaffold is derivatized for specific biological targets (e.g., PARP, ROCK, Kinases).
Figure 2: Pharmacophore mapping of the isoquinolinone scaffold showing critical binding vectors and synthetic exit vectors.
References
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Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones. Source: ACS Omega, 2023. URL:[Link]
- N2-Pyrazolospiroketone Acetyl-CoA Carboxylase Inhibitors.
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Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Substance Record. Source: PubChem / NIH. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
